3-Vinylcatechol

Overview

Description

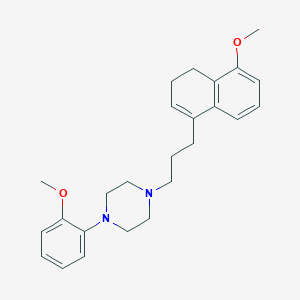

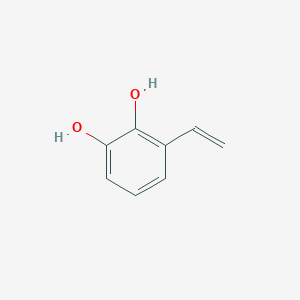

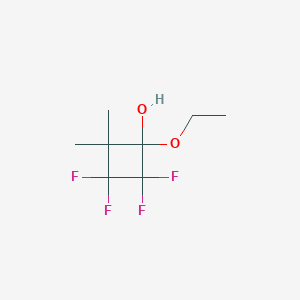

3-Vinylcatechol is a chemical compound with the molecular formula C8H8O2 . It is also known by other names such as 1,2-Benzenediol, 3-ethenyl-, 2,3-Dihydroxy Styrene, and 3-Vinyl-1,2-benzenediol .

Synthesis Analysis

3-Vinylcatechol can be synthesized from styrene by various microorganisms under aerobic and anaerobic conditions . The bacterium Pseudomonas LF-3, for instance, can grow in mineral salt medium with styrene as a sole carbon source and produce 3-Vinylcatechol .Molecular Structure Analysis

The molecular structure of 3-Vinylcatechol consists of 8 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The average mass is 136.148 Da and the monoisotopic mass is 136.052429 Da .Chemical Reactions Analysis

The monomer styrene can be degraded by various microorganisms under aerobic and anaerobic conditions to yield 3-Vinylcatechol . Microorganisms possessing pathways for toluene and biphenyl via direct ring cleavage can also breakdown styrene .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Vinylcatechol include a molecular formula of C8H8O2, an average mass of 136.148 Da, and a monoisotopic mass of 136.052429 Da .Scientific Research Applications

Biodegradation of Pollutants

3-Vinylcatechol plays a significant role in the biodegradation of pollutants like styrene. In a study by Warhurst et al. (1994), Rhodococcus rhodochrous was found to grow on styrene and other hydrocarbons, transforming them into 3-vinylcatechol. This process involves dioxygenase enzymes, highlighting its potential in bioremediation.

Material Science and Polymer Chemistry

3-Vinylcatechol is essential in synthesizing polymers with specific properties. For instance, Daly and Moulay (2007) demonstrated its use in creating poly(vinylcatechols) with varying molecular weights. Similarly, Leibig et al. (2016) explored its polymerization with styrene to develop new materials.

Environmental Applications

Cross-linked poly(vinylcatechol) was studied by Shimomura et al. (2016) for its ability to capture metal ions in solvents. This suggests potential applications in environmental cleanup and recycling of metals.

Energy Storage and Electronics

In the field of energy and electronics, Chhin et al. (2019) discussed using 4-vinylcatechol in conducting polymers for improved organic batteries. This highlights its role in developing advanced materials for energy storage devices.

Biomedical Research

3-Vinylcatechol derivatives are also explored in biomedical research. For example, Delplace and Nicolas (2015) reviewed the use of vinyl polymers, including 3-vinylcatechol derivatives, in creating degradable polymers for biomedical applications, indicating its potential in medical devices and drug delivery systems.

Organic Chemistry and Catalysis

In organic chemistry, 3-vinylcatechol derivatives have been utilized in catalytic reactions. Cui et al. (2013) explored their use in Rh(III)-catalyzed C–H activation and cycloaddition reactions, showing their versatility in synthetic chemistry.

Food Science

The antioxidant properties of 4-vinylcatechol were studied by Terpinc et al. (2011) in food chemistry, indicating its potential use as a natural antioxidant in food preservation.

Future Directions

properties

IUPAC Name |

3-ethenylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPAWUGOOGNNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331566 | |

| Record name | 3-Vinylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxy Styrene | |

CAS RN |

113678-91-4 | |

| Record name | 3-Vinylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)

![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)